molecular formula C5H5Cl3Zr B12060147 Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium

Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium

Katalognummer: B12060147
Molekulargewicht: 262.7 g/mol
InChI-Schlüssel: SULDCQJIUCVYOB-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium is an organometallic compound that features a zirconium atom bonded to a cyclopentadienyl ring and three chlorine atoms. This compound is part of a broader class of metallocenes, which are known for their unique chemical properties and applications in various fields, including catalysis and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl sodium. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

ZrCl4+NaC5H5Zr(η5C5H5)Cl3+NaCl\text{ZrCl}_4 + \text{NaC}_5\text{H}_5 \rightarrow \text{Zr}(\eta^5-\text{C}_5\text{H}_5)\text{Cl}_3 + \text{NaCl} ZrCl4​+NaC5​H5​→Zr(η5−C5​H5​)Cl3​+NaCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled environments to minimize contamination.

Analyse Chemischer Reaktionen

Types of Reactions

Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the zirconium center.

    Complex Formation: It can form complexes with other metal centers or ligands, expanding its utility in catalysis.

Common Reagents and Conditions

Common reagents used in reactions with this compound include Grignard reagents, organolithium compounds, and various nucleophiles. Reactions are typically conducted under inert atmospheres to prevent oxidation and hydrolysis.

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organozirconium compounds, while complex formation can produce multi-metallic complexes with unique properties.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium is used as a precursor for the synthesis of other organozirconium compounds. It is also employed in catalytic processes, such as polymerization reactions, where it acts as a catalyst or co-catalyst.

Biology and Medicine

While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for potential use in drug delivery systems and as imaging agents due to their unique chemical properties.

Industry

In industry, this compound is utilized in the production of advanced materials, including high-performance polymers and composites. Its role as a catalyst in polymerization reactions is particularly valuable for producing materials with specific mechanical and thermal properties.

Wirkmechanismus

The mechanism of action of trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium in catalytic processes involves the activation of the zirconium center, which facilitates the formation and breaking of chemical bonds. The cyclopentadienyl ring stabilizes the zirconium center, allowing it to participate in various catalytic cycles. Molecular targets and pathways involved include the activation of olefins and other unsaturated compounds, leading to polymerization or other transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Trichloro(eta5-2,4-cyclopentadien-1-yl)titanium
  • Trichloro(eta5-2,4-cyclopentadien-1-yl)hafnium

Uniqueness

Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium is unique due to its specific electronic and steric properties imparted by the zirconium center. Compared to its titanium and hafnium analogs, it often exhibits different reactivity and selectivity in catalytic processes, making it valuable for specific applications in materials science and catalysis.

Eigenschaften

Molekularformel

C5H5Cl3Zr

Molekulargewicht

262.7 g/mol

InChI

InChI=1S/C5H5.3ClH.Zr/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3

InChI-Schlüssel

SULDCQJIUCVYOB-UHFFFAOYSA-K

Kanonische SMILES

C1=C[CH]C=C1.Cl[Zr](Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.